molecular formula C34H70NO7P B3067487 lysoPC a C26:0 CAS No. 1213783-80-2

lysoPC a C26:0

Cat. No. B3067487
CAS RN: 1213783-80-2
M. Wt: 635.9 g/mol
InChI Key: WSDKRPCAPHRNNZ-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LysoPC a C26:0, also known as 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a type of lysophosphatidylcholine (LPC). LPCs are bioactive proinflammatory lipids that have a choline group at their polar head . They are produced by pathological responses .


Synthesis Analysis

The synthesis of this compound involves various physiological processes such as the oxidation of fatty acids and the biosynthesis of bile acids and plasmalogens . It can be measured in dried blood spots (DBS) using liquid chromatography tandem mass spectrometry (LC-MS/MS), a fast and easy method .


Molecular Structure Analysis

The molecular formula of this compound is C34H70NO7P . It has an average mass of 635.896 Da and a monoisotopic mass of 635.489014 Da .


Chemical Reactions Analysis

The diagnostic performance of C26:0-LPC analysis has been compared to very long-chain fatty acid (VLCFA) analysis in diagnostic performance . Both plasma and DBS are suitable to determine blood C26:0-LPC levels and there is a strong correlation between C26:0-LPC levels in both matrices .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C34H70NO7P . Its average mass is 635.896 Da and its monoisotopic mass is 635.489014 Da .

Scientific Research Applications

1. Cancer Research and Metabolism

LysoPC a C26:0 has been examined in the context of cancer, particularly in studies exploring its role as a biomarker for cancer prediction. It is an abundant constituent in human plasma, and its levels are often attenuated in patients with malignant cancer diseases. Studies have shown that solid tumor cells can degrade LysoPCs, incorporating their free fatty acids into cell membrane phospholipids, which may impact the metastatic spread of cancer cells. This area of research focuses on how LysoPCs affect cancer cell migration and metastasis, possibly through changes in cell membrane properties and signaling pathways (Ross et al., 2016).

2. Diagnostic Marker in Genetic Disorders

This compound is also relevant in the field of genetic metabolic disorders. For instance, in Zellweger spectrum disorders (ZSD), a group of genetic metabolic disorders caused by a defect in peroxisome biogenesis, elevated levels of C26:0-lysoPC have been identified as potential diagnostic markers. The sensitivity and specificity of C26:0-lysoPC as a marker in such disorders are subjects of ongoing research, suggesting its potential utility in diagnostics and possibly in newborn screening programs (Klouwer et al., 2017).

3. Biomarker in X-linked Adrenoleukodystrophy

This compound is also studied as a biomarker in X-linked adrenoleukodystrophy (ALD), a genetic condition characterized by the accumulation of very long-chain fatty acids. The quantification of C26:0-lysoPC in dried blood spots is part of the diagnostic process for ALD. It has been compared with other potential biomarkers, like C26:0-carnitine, to evaluate its effectiveness in newborn screening and diagnosis of ALD (Huffnagel et al., 2017).

4. Understanding Metabolic Pathways

Research into this compound also involves understanding its role in various metabolic pathways and how it interacts with biological systems. For instance, studies have looked at the characterization of lysoPC interactions with lipid membranes, which is crucial for comprehending their role in biological processes and the mechanisms by which they influence membrane protein isolation and the interactions of amphiphilic biological compounds (Das et al., 2013).

Mechanism of Action

Target of Action

LysoPC a C26:0, also known as Lysopc(26:0), is classified as a member of the 1-acyl-sn-glycero-3-phosphocholines . These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at the O-1 position, and linked at position 3 to a phosphocholine . The primary targets of this compound are peroxisomes, subcellular organelles involved in various important physiological processes .

Mode of Action

The compound interacts with its targets, the peroxisomes, leading to multiple metabolic abnormalities, including elevated very long-chain fatty acid (VLCFA) levels . This interaction and the resulting changes are a characteristic of Zellweger spectrum disorders (ZSD), a group of genetic metabolic disorders caused by a defect in peroxisome biogenesis .

Biochemical Pathways

The affected pathways involve the oxidation of fatty acids and the biosynthesis of bile acids and plasmalogens . The defect in peroxisome biogenesis leads to an accumulation of VLCFAs, which is a key biochemical feature of ZSD .

Pharmacokinetics

It is known that elevated levels of c26:0-lysopc have been found in dried blood spots (dbs) from zsd patients . This suggests that the compound is absorbed and distributed in the body, and its levels can be measured in the blood .

Result of Action

The molecular and cellular effects of this compound’s action include the accumulation of VLCFAs in patients with ZSD . This accumulation is a result of the compound’s interaction with peroxisomes and the subsequent metabolic abnormalities .

Action Environment

Future Directions

The diagnostic performance of C26:0-LPC analysis has been found to be superior to VLCFA analysis (C26:0 and C26:0/C22:0 ratio) in all patient groups . Based on these results, it is recommended to implement C26:0-LPC analysis in DBS and/or plasma in the diagnostic work-up for peroxisomal disorders .

Biochemical Analysis

Biochemical Properties

LysoPC a C26:0 is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with very long-chain fatty acids (VLCFAs) and is involved in their accumulation . The nature of these interactions is complex and involves multiple metabolic pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in Zellweger spectrum disorders, a group of genetic metabolic disorders, elevated levels of this compound have been observed .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the accumulation of VLCFAs, which is a characteristic feature of Zellweger spectrum disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

[(2R)-3-hexacosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDKRPCAPHRNNZ-MGBGTMOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(26:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
lysoPC a C26:0
Reactant of Route 2
lysoPC a C26:0
Reactant of Route 3
lysoPC a C26:0
Reactant of Route 4
lysoPC a C26:0
Reactant of Route 5
Reactant of Route 5
lysoPC a C26:0
Reactant of Route 6
lysoPC a C26:0

Q & A

Q1: What is the significance of lysoPC a C26:0 in the context of X-linked adrenoleukodystrophy (ALD)?

A: this compound, also known as 1-lysophosphatidylcholine C26:0, is a significant biomarker for ALD. This rare genetic disorder disrupts the metabolism of very long-chain fatty acids (VLCFAs), leading to their accumulation in various tissues, including the brain and spinal cord [, ]. Research has shown that both this compound and C26:0-carnitine are significantly elevated in the brain, spinal cord, and blood spots of ALD mouse models and human patients [, ]. This makes this compound a potentially valuable diagnostic marker, particularly for newborn screening programs aiming to enable early detection and intervention [, ].

Q2: How does this compound compare to C26:0-carnitine as a diagnostic marker for ALD?

A: Both this compound and C26:0-carnitine are elevated in ALD and considered potential biomarkers [, ]. While both are effective, research suggests that C26:0-carnitine might be superior for newborn screening due to its presence in blood spots []. Further research is ongoing to validate the use of these biomarkers in clinical settings and to determine their individual strengths and limitations.

Q3: What is the role of this compound in COVID-19 research?

A: While not a primary focus, this compound emerged as one of the variables identified by machine learning models differentiating women with COVID-19 from healthy controls []. This suggests a potential link between this compound and metabolic alterations associated with COVID-19 infection in women, warranting further investigation.

Q4: Are there any studies looking at the effects of exercise on this compound levels?

A: While there aren't specific studies focusing on exercise and this compound, one study investigated metabolic adaptations in endurance-trained individuals []. It found that other lysophosphatidylcholines (lysoPCs), such as lysoPC a C18:2 and this compound, showed differing concentrations in endurance-trained individuals compared to untrained individuals at rest []. This suggests that exercise training could potentially impact lysoPC levels, including this compound, although more targeted research is needed to confirm this relationship.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.